2-Yodo-5-fenilpiridina

Descripción general

Descripción

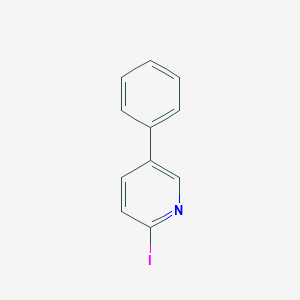

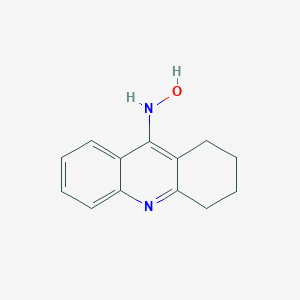

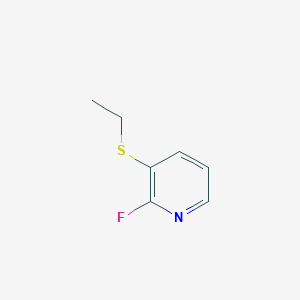

2-Iodo-5-phenylpyridine is an organic compound with the chemical formula C11H8IN. It appears as a white to pale yellow crystalline solid with a pungent odor. This compound is a significant intermediate in the synthesis of various organic compounds, particularly in the field of pyridine chemistry .

Aplicaciones Científicas De Investigación

2-Iodo-5-phenylpyridine has several applications in scientific research:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-phenylpyridine typically involves the iodination of 5-phenylpyridine. One common method is the reaction of 5-phenylpyridine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under reflux conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Iodo-5-phenylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: Due to the presence of the iodine atom, it can participate in nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.

Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate or cesium carbonate in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Mecanismo De Acción

The mechanism of action of 2-Iodo-5-phenylpyridine in various applications depends on its ability to participate in specific chemical reactions. For instance, in coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to its role as an intermediate in the synthesis of more complex molecules .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-5-phenylpyridine

- 2-Chloro-5-phenylpyridine

- 2-Fluoro-5-phenylpyridine

Comparison

Compared to its halogenated analogs, 2-Iodo-5-phenylpyridine is more reactive in substitution and coupling reactions due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond. This makes it a more versatile intermediate in organic synthesis .

Propiedades

IUPAC Name |

2-iodo-5-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8IN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEKXUIQUYRHNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459195 | |

| Record name | 2-IODO-5-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120281-56-3 | |

| Record name | 2-IODO-5-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the main advantage of the presented synthesis method for 2-iodo-5-phenylpyridine?

A1: The paper describes a method for preparing 2-iodo-5-phenylpyridine using a non-pressurized reaction, which increases safety and stability for mass production []. The process uses readily available starting materials and avoids corrosive reagents, aligning with green chemistry principles by reducing environmental hazards [].

Q2: What is the significance of the high yield and purity achieved in this synthesis?

A2: Achieving high yield and purity is crucial for any chemical synthesis, especially on an industrial scale. High yield minimizes waste and reduces the cost of production. High purity ensures that the desired product is obtained without significant contamination from byproducts, which could complicate further applications or require additional purification steps [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B53178.png)

![3-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino](4-methoxyphenyl)methyl]-4-methoxybenzenepropanoic acid](/img/structure/B53193.png)